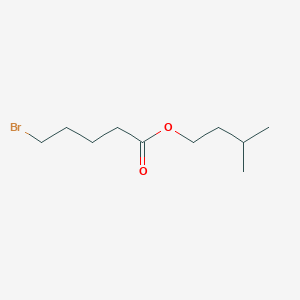
Isopentyl 5-bromopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl 5-bromopentanoate is an organic compound that belongs to the class of esters. It is commonly used in scientific research due to its unique properties. This compound is synthesized by reacting isopentyl alcohol with 5-bromopentanoic acid. Isopentyl 5-bromopentanoate is widely used in the study of biochemical and physiological effects, as well as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of isopentyl 5-bromopentanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain compounds, which can have a variety of effects on the body.
Efectos Bioquímicos Y Fisiológicos
Isopentyl 5-bromopentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have a positive effect on the cardiovascular system, reducing the risk of heart disease. It has also been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isopentyl 5-bromopentanoate in lab experiments is its high purity and yield. This makes it easy to use in a variety of experiments, and ensures that the results obtained are accurate and reliable. However, one limitation of using this compound is that it can be expensive to produce, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of isopentyl 5-bromopentanoate in scientific research. One potential area of research is the study of the compound's effects on the immune system. Another potential area of research is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of isopentyl 5-bromopentanoate, and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of isopentyl 5-bromopentanoate involves the reaction of isopentyl alcohol with 5-bromopentanoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. The yield of the reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques.
Aplicaciones Científicas De Investigación
Isopentyl 5-bromopentanoate is widely used in scientific research due to its unique properties. It has been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs. This compound is also used in the study of biochemical and physiological effects, such as the effect of drugs on the cardiovascular system.
Propiedades
Número CAS |
13931-40-3 |
|---|---|
Nombre del producto |
Isopentyl 5-bromopentanoate |
Fórmula molecular |
C10H19BrO2 |
Peso molecular |
251.16 g/mol |
Nombre IUPAC |
3-methylbutyl 5-bromopentanoate |
InChI |
InChI=1S/C10H19BrO2/c1-9(2)6-8-13-10(12)5-3-4-7-11/h9H,3-8H2,1-2H3 |
Clave InChI |
GNSOBAMAWLMBTF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCCCBr |
SMILES canónico |
CC(C)CCOC(=O)CCCCBr |
Sinónimos |
Isopentyl 5-bromopentanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



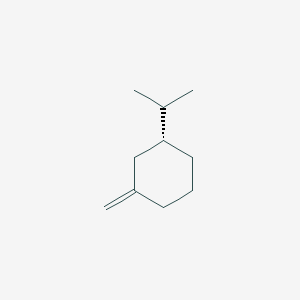
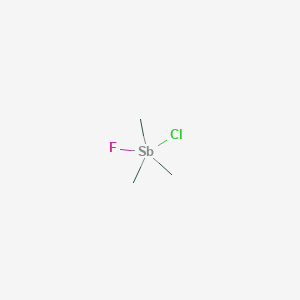
![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
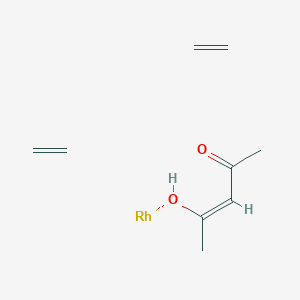
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
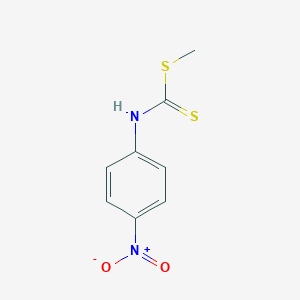

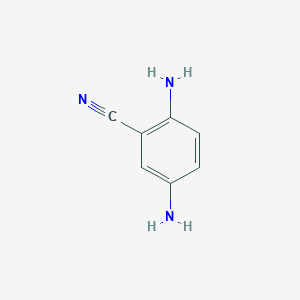
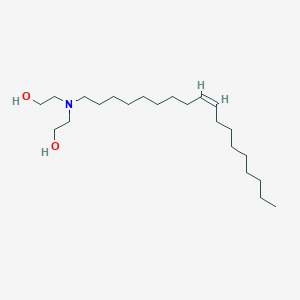
![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
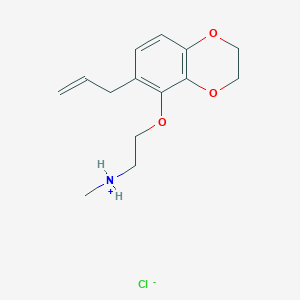

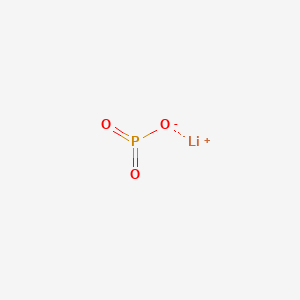
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)